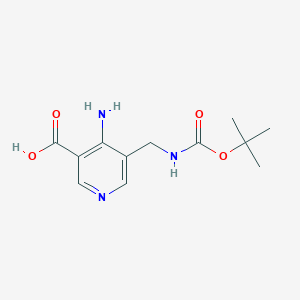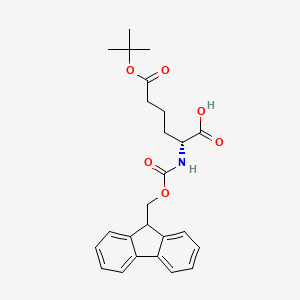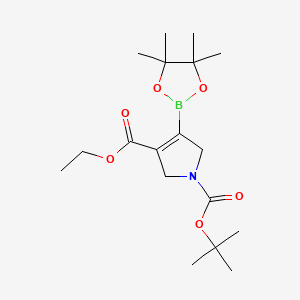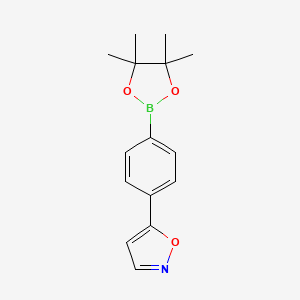
3-(Benzyloxy)-5-(chloromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-5-(chloromethyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a benzyloxy group at the 3-position and a chloromethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(chloromethyl)benzaldehyde typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting 3-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Chloromethyl Group: The chloromethylation of the benzyloxy-substituted benzaldehyde can be carried out using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst like zinc chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-5-(chloromethyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-(Benzyloxy)-5-(carboxymethyl)benzoic acid.
Reduction: 3-(Benzyloxy)-5-(hydroxymethyl)benzyl alcohol.
Substitution: 3-(Benzyloxy)-5-(azidomethyl)benzaldehyde.
Applications De Recherche Scientifique
3-(Benzyloxy)-5-(chloromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-5-(chloromethyl)benzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The benzyloxy group can influence the reactivity of the compound by stabilizing intermediates through resonance effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)benzaldehyde: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-(Chloromethyl)benzaldehyde: Lacks the benzyloxy group, which affects its reactivity and stability.
3-(Methoxy)-5-(chloromethyl)benzaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different electronic effects.
Uniqueness
3-(Benzyloxy)-5-(chloromethyl)benzaldehyde is unique due to the presence of both the benzyloxy and chloromethyl groups, which provide a combination of reactivity and stability that is useful in various synthetic applications.
Propriétés
Formule moléculaire |
C15H13ClO2 |
|---|---|
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
3-(chloromethyl)-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c16-9-13-6-14(10-17)8-15(7-13)18-11-12-4-2-1-3-5-12/h1-8,10H,9,11H2 |
Clé InChI |
URUNLTPFIQBQGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851519.png)
![Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14851522.png)

![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)




![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide;(E)-but-2-enedioic acid](/img/structure/B14851563.png)
![1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)




